4-Phenylbutyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylbutyltrimethoxysilane is an organic silicon compound with the chemical formula C13H22O3Si. It is a colorless or light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and tetrahydrofuran . This compound is known for its chemical stability and ability to withstand a range of temperatures and pressures, making it valuable in various industrial applications.
Preparation Methods
The preparation of 4-Phenylbutyltrimethoxysilane typically involves the reaction of an organosilicon reagent with methanol, followed by a transesterification reaction to obtain the target compound . Industrial production methods often use similar synthetic routes, ensuring the compound’s purity and consistency for commercial use.
Chemical Reactions Analysis
4-Phenylbutyltrimethoxysilane undergoes several types of chemical reactions, including hydrolysis, condensation, and polymerization. Common reagents used in these reactions include water, acids, and bases. For instance, in hydrolysis reactions, the compound reacts with water to form silanols and methanol . In condensation reactions, it can form siloxane bonds, leading to the creation of polymeric structures. The major products formed from these reactions are typically silanols, siloxanes, and methanol.
Scientific Research Applications
4-Phenylbutyltrimethoxysilane has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds . In biology and medicine, it is employed in the development of drug delivery systems and biomedical devices due to its biocompatibility and stability . Industrially, it is used as a surface modifier to enhance the properties of materials such as coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of 4-Phenylbutyltrimethoxysilane involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of the trimethoxysilane group, which can undergo hydrolysis to form reactive silanol groups. These silanol groups can then condense with other silanol groups or with hydroxyl groups on surfaces, forming stable siloxane bonds . This property makes it an effective coupling agent and surface modifier.
Comparison with Similar Compounds
4-Phenylbutyltrimethoxysilane can be compared to other similar compounds such as phenyltrimethoxysilane, vinyltrimethoxysilane, and 3-mercaptopropyltrimethoxysilane . While all these compounds contain the trimethoxysilane group, their unique functional groups (phenyl, vinyl, mercapto) impart different properties and reactivities. For example, phenyltrimethoxysilane is primarily used for its hydrophobic properties, while vinyltrimethoxysilane is valued for its ability to undergo polymerization reactions. This compound is unique in its combination of a phenyl group and a butyl chain, providing a balance of hydrophobicity and flexibility that is advantageous in various applications .
Properties
IUPAC Name |
trimethoxy(4-phenylbutyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZGBLVHGSETPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCC1=CC=CC=C1)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.